molecular formula C19H23ClN2 B14176816 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline CAS No. 917899-45-7

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline

Cat. No.: B14176816
CAS No.: 917899-45-7
M. Wt: 314.9 g/mol
InChI Key: QUXFLYCEEZMQHZ-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline typically involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Shares the piperidine and chlorophenyl moieties but lacks the dimethylaniline group.

    N,N-Dimethylaniline: Contains the dimethylaniline moiety but lacks the piperidine and chlorophenyl groups.

    4-(4-Bromophenyl)piperidine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the dimethylaniline moiety allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

CAS No.

917899-45-7

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H23ClN2/c1-22(2)18-5-3-4-16(14-18)19(10-12-21-13-11-19)15-6-8-17(20)9-7-15/h3-9,14,21H,10-13H2,1-2H3

InChI Key

QUXFLYCEEZMQHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2(CCNCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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